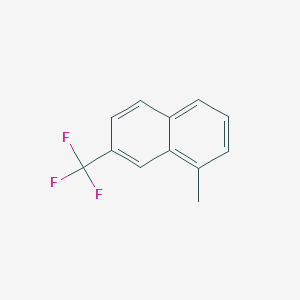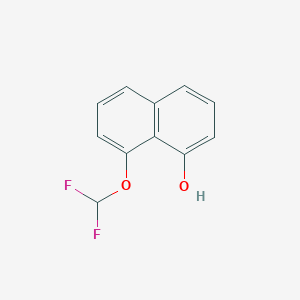
1-(Difluoromethoxy)-8-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-8-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to the naphthol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-8-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of 8-naphthol with difluoromethylating agents under controlled conditions. The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced difluoromethylation techniques to introduce the difluoromethoxy group efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethoxy)-8-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-8-naphthol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-8-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes. The pathways involved often include enzyme inhibition and modulation of metabolic activities .
Comparación Con Compuestos Similares
- 1-(Trifluoromethoxy)-8-naphthol
- 1-(Methoxy)-8-naphthol
- 1-(Chloromethoxy)-8-naphthol
Comparison: 1-(Difluoromethoxy)-8-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethoxy group enhances the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C11H8F2O2 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
8-(difluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-9-6-2-4-7-3-1-5-8(14)10(7)9/h1-6,11,14H |
Clave InChI |
DCJAKFYJQFCYBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=CC=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)

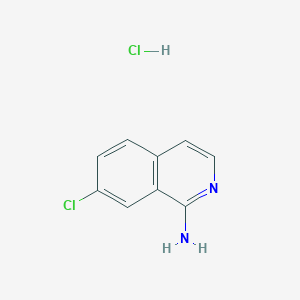
![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)
![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)
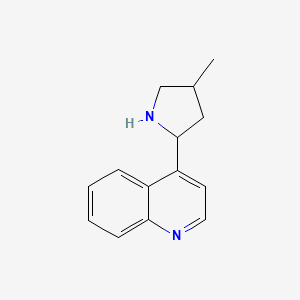
![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11889586.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
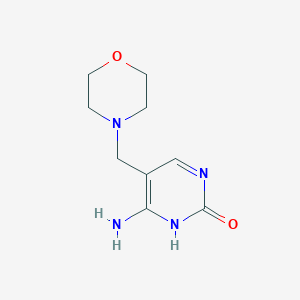
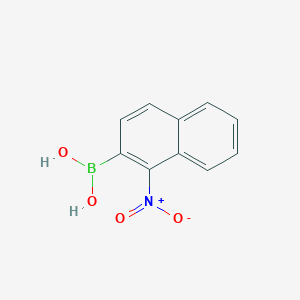
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)
